Dimethisoquin hydrochloride
Overview
Description
Preparation Methods
Dimethisoquin hydrochloride can be synthesized through a series of chemical reactions. One common method involves the Henry reaction between phthalaldehydic acid and 1-nitropentane, followed by catalytic hydrogenation to reduce the nitro group to an amine. This amine is then treated with sodium hydroxide to open the lactone ring, forming an intermediary amino acid, which cyclizes spontaneously to form the isoquinoline derivative. Dehydration using strong acid and subsequent conversion with phosphorus oxychloride yields the final product .
Chemical Reactions Analysis
Dimethisoquin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Catalytic hydrogenation is used to reduce nitro groups to amines.
Substitution: Halogen displacement reactions are common, where halogens are replaced by other functional groups using appropriate reagents.
Scientific Research Applications
Dimethisoquin hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies.
Biology: The compound’s ability to inhibit nicotinic acetylcholine receptors makes it valuable in neurobiological research.
Medicine: As a topical anesthetic, it is used in formulations to relieve itching and pain.
Industry: It is utilized in the production of pharmaceutical products and in research related to drug development
Mechanism of Action
Dimethisoquin hydrochloride exerts its effects by inhibiting nicotinic acetylcholine receptors, particularly the alpha4/beta4 and alpha4/beta2 subtypes. This inhibition prevents the normal action of acetylcholine, leading to a reduction in neuronal excitability and providing its anesthetic and antipruritic effects .
Comparison with Similar Compounds
Dimethisoquin hydrochloride is similar to other local anesthetics such as lidocaine and benzocaine. its unique ability to specifically inhibit certain subtypes of nicotinic acetylcholine receptors sets it apart. Other similar compounds include:
Lidocaine: A widely used local anesthetic with a broader range of applications.
Benzocaine: Another topical anesthetic commonly used for pain relief.
This compound’s specificity and effectiveness in inhibiting certain receptor subtypes make it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
2-(3-butylisoquinolin-1-yl)oxy-N,N-dimethylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O.ClH/c1-4-5-9-15-13-14-8-6-7-10-16(14)17(18-15)20-12-11-19(2)3;/h6-8,10,13H,4-5,9,11-12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYCAKMZVYADRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C(=N1)OCCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045373 | |
Record name | Dimethisoquin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2773-92-4 | |
Record name | Dimethisoquin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2773-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethisoquin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3-butyl-1-isoquinolyl)oxy]ethyl(dimethyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHISOQUIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMP2689462 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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